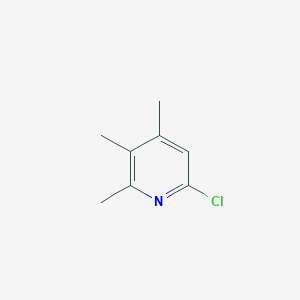

6-Chloro-2,3,4-trimethylpyridine

Description

Properties

IUPAC Name |

6-chloro-2,3,4-trimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSUTZRHLFWMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Substituted Pyridine Scaffolds in Modern Organic Chemistry

Substituted pyridine (B92270) scaffolds are fundamental building blocks in the world of organic chemistry. nih.gov Their importance stems from their presence in numerous biologically active natural products and synthetic compounds with diverse applications. chemrxiv.orgnih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the reactivity and intermolecular interactions of the molecule. nih.gov This makes pyridines attractive scaffolds for the design of new drugs, agrochemicals, and functional materials. nih.gov The ability to introduce a wide variety of substituents at different positions on the pyridine ring allows for the fine-tuning of a molecule's properties, a crucial aspect of modern drug discovery and materials science. chemrxiv.orgmdpi.com

The Strategic Importance of Chlorinated Alkylpyridines in Synthetic Methodology

Chlorinated alkylpyridines are particularly valuable intermediates in organic synthesis. The chlorine atom, a halogen, serves as a versatile functional group. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. google.com This reactivity is fundamental to the construction of more complex molecules. Furthermore, the presence of alkyl groups, such as the methyl groups in 6-Chloro-2,3,4-trimethylpyridine, can influence the reactivity of the pyridine (B92270) ring through electronic and steric effects. wikipedia.org This interplay between the chloro and alkyl substituents provides chemists with a powerful tool for directing chemical reactions and building intricate molecular architectures. The chlorination of alkylpyridines is a key process for creating these valuable synthetic intermediates. google.comnih.gov

An Overview of Current Research Trajectories Involving 6 Chloro 2,3,4 Trimethylpyridine Derivatives

While specific research on 6-Chloro-2,3,4-trimethylpyridine itself is not extensively documented in publicly available literature, the broader research trends in related compounds provide insight into its potential applications. Research on substituted pyridines is a vibrant area, with a focus on several key directions:

Cross-Coupling Reactions: A major focus of modern synthetic chemistry is the formation of carbon-carbon and carbon-heteroatom bonds. Chloropyridines are excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are instrumental in constructing complex molecular frameworks from simpler precursors.

Development of Novel Catalysts: Substituted pyridines can also function as ligands in transition metal catalysis. The electronic and steric properties of the pyridine (B92270) ring can be tailored to influence the activity and selectivity of a catalyst. Research in this area aims to develop new and more efficient catalysts for a wide range of chemical transformations.

Synthesis of Biologically Active Molecules: A significant portion of research on substituted pyridines is driven by the search for new therapeutic agents. nih.govresearchgate.net The pyridine scaffold is a common feature in many approved drugs. Researchers are constantly exploring new derivatives of substituted pyridines to identify compounds with improved efficacy and novel mechanisms of action.

Given its structure, this compound is a prime candidate for exploration in these research areas. The chlorine at the 6-position is susceptible to nucleophilic displacement, and the methyl groups can be functionalized or used to modulate the electronic properties of the ring.

Scope and Objectives of Academic Research on 6 Chloro 2,3,4 Trimethylpyridine

De Novo Synthesis Approaches to the 2,3,4-Trimethylpyridine (B3188612) Core

The initial and fundamental step in producing this compound is the efficient synthesis of its parent heterocycle, 2,3,4-trimethylpyridine. This is achieved through de novo strategies that construct the pyridine (B92270) ring from acyclic precursors.

Cyclocondensation Reactions for Pyridine Ring Formation

Cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring from one or more acyclic components through condensation and subsequent cyclization. wisdomlib.org These methods are widely used for the large-scale preparation of pyridines and their derivatives. youtube.com

One of the most notable methods is the Hantzsch Pyridine Synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgambeed.com While versatile, the classical Hantzsch synthesis has drawbacks such as long reaction times and often low product yields under harsh conditions. wikipedia.org

Another significant approach is the Kröhnke Pyridine Synthesis , which allows for the creation of highly functionalized pyridines. wikipedia.org This method utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in a Michael-type addition to form a 1,5-dicarbonyl intermediate. drugfuture.comdrugfuture.com This intermediate then undergoes ring closure with the introduction of a nitrogen source, typically ammonium acetate, to yield the substituted pyridine. wikipedia.orgresearchgate.net The reaction is often carried out in solvents like methanol (B129727) or glacial acetic acid. wikipedia.org

The Bohlmann–Rahtz pyridine synthesis offers another route, involving the condensation of an enamine with an ethynyl (B1212043) ketone. youtube.com This reaction can be facilitated by a Brønsted acid catalyst, allowing for a one-step process of Michael addition and cyclodehydration to produce a trisubstituted pyridine as a single regioisomer. nih.gov

The following table summarizes key aspects of these classical cyclocondensation reactions.

| Reaction Name | Key Reactants | Key Intermediate | Notes |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Requires a final oxidation step to form the pyridine ring. wikipedia.orgorganic-chemistry.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate | 1,5-Dicarbonyl compound | Generates highly functionalized pyridines. wikipedia.orgresearchgate.net |

| Bohlmann–Rahtz Synthesis | Enamine, Ethynyl ketone | Not isolated | Can be performed in a single step with a Brønsted acid catalyst. youtube.comnih.gov |

Multi-Component Reactions Towards Trimethylpyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, offering excellent atom economy and reduced synthesis time. These reactions are increasingly applied to the synthesis of diverse heterocyclic scaffolds, including pyridines. nih.gov

The Hantzsch synthesis itself is a classic example of an MCR. wikipedia.org Modern advancements have focused on improving the efficiency and environmental footprint of such reactions. For instance, research has explored using alternative catalysts and reaction conditions, such as ionic liquids, microwave irradiation, and ultrasonic irradiation, to improve yields and shorten reaction times. wikipedia.orgnih.gov The use of MCRs allows for the rapid generation of molecular diversity, which is crucial in fields like medicinal chemistry and materials science. nih.gov These strategies often involve the in situ formation of intermediates that subsequently cyclize to form the desired heterocyclic ring. acsgcipr.org The power of MCRs lies in their ability to construct complex molecules from simple starting materials in a convergent and efficient manner. nih.gov

Targeted Chlorination Strategies for 2,3,4-Trimethylpyridine

Once the 2,3,4-trimethylpyridine core is obtained, the next critical step is the introduction of a chlorine atom at the C-6 position. This requires regioselective chlorination methods that can precisely target the desired carbon atom on the pyridine ring.

Regioselective Direct Chlorination Protocols

Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it less reactive towards electrophiles compared to benzene (B151609). youtube.com However, specific protocols have been developed to achieve this transformation. These methods often require harsh conditions or specific catalysts to facilitate the reaction. One approach involves the condensation of a dicarbonyl compound with a substituted acetamide, followed by deoxychlorination of the resulting pyridone intermediate using reagents like phosphorus oxychloride or phosgene. youtube.com

Chlorination via Pyridine N-Oxide Intermediates

A more controlled and often higher-yielding method for chlorination involves the use of a pyridine N-oxide intermediate. The N-oxide group activates the pyridine ring, particularly at the C-2 and C-6 positions, making it more susceptible to nucleophilic attack and facilitating electrophilic substitution.

The synthesis proceeds in two main steps:

N-Oxidation: The starting 2,3,4-trimethylpyridine is oxidized to 2,3,4-trimethylpyridine N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Chlorination: The resulting N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a rearrangement that introduces a chlorine atom at the C-6 position and subsequently removes the N-oxide oxygen, regenerating the aromatic pyridine ring to yield this compound. This two-step process generally provides better regioselectivity and yield compared to direct chlorination methods.

Synthesis from Dihalo-Trimethylpyridine Precursors

An alternative strategy for synthesizing this compound involves starting from a dihalogenated trimethylpyridine precursor, followed by a selective dehalogenation step. For example, a 2,6-dihalo-3,4,5-trimethylpyridine could serve as a starting material.

This approach relies on the differential reactivity of the halogen atoms at the C-2 and C-6 positions. A selective dehalogenation reaction, often using catalytic hydrogenation or specific reducing agents, can be employed to remove one of the halogen atoms, leaving the other intact. The success of this method depends on the ability to control the reaction conditions to achieve mono-dehalogenation without over-reduction to the fully dehalogenated trimethylpyridine. While potentially effective, this route requires the synthesis of the specific dihalo-trimethylpyridine precursor, which may involve its own set of synthetic challenges.

Selective Dehalogenation Methods (e.g., Hydrogenolysis)

Selective dehalogenation is a powerful tool for the synthesis of specific chloropyridine isomers from polychlorinated precursors. A notable example is the preparation of monochlorinated trimethylpyridines from dichlorinated starting materials. While a direct procedure for this compound via this method is not extensively documented, the synthesis of the isomeric 4-chloro-2,3,5-trimethylpyridine (B35177) from 4,6-dichloro-2,3,5-trimethylpyridine provides a valuable model. google.com

This transformation is typically achieved through catalytic hydrogenolysis. The process involves the selective removal of one chlorine atom over another, a feat accomplished by carefully controlling reaction conditions such as hydrogen pressure, catalyst, and additives.

Key Findings from Related Syntheses:

Catalyst and Conditions: Palladium on carbon (Pd/C) is a commonly employed catalyst for such dehalogenations. google.com The choice of solvent, such as ethanol, and the addition of a base, like aqueous ammonia, can influence the reaction's selectivity and rate. google.com

Regioselectivity: In the case of 4,6-dichloro-2,3,5-trimethylpyridine, hydrogenation can be controlled to selectively remove the chlorine atom at either the 4- or 6-position. For instance, hydrogenation at 3 bar in the presence of Pd/C and ammonia leads to the formation of 2,3,5-trimethylpyridine, implying the removal of both chlorine atoms. google.com However, by stopping the reaction after the consumption of one equivalent of hydrogen, it is possible to obtain a mixture of monochlorinated isomers. google.com

Alternative Reducing Agents: Besides catalytic hydrogenation, reduction with zinc powder in an acidic medium, such as sulfuric acid, also serves as a method for the dehalogenation of dichlorotrimethylpyridines. google.com

A hypothetical selective hydrogenolysis for the production of this compound would likely start from 4,6-dichloro-2,3,4-trimethylpyridine. The challenge would lie in achieving selective removal of the chlorine at the 4-position.

Table 1: Illustrative Dehalogenation Reaction for a Related Isomer

| Starting Material | Reagents and Conditions | Product | Reference |

| 4,6-dichloro-2,3,5-trimethylpyridine | 10% Pd/C, H₂ (2 bar), Ethanol, H₂SO₄ | 4-chloro-2,3,5-trimethylpyridine and 6-chloro-2,3,5-trimethylpyridine | google.com |

| 4,6-dichloro-2,3,5-trimethylpyridine | Zn powder, 2 N H₂SO₄, reflux | 2,3,5-trimethylpyridine | google.com |

Sequential Substitution Strategies for Regioisomer Control

Achieving the specific substitution pattern of this compound often necessitates a carefully planned sequence of reactions to direct the substituents to the desired positions. The inherent reactivity of the pyridine ring, where the positions ortho and para to the nitrogen are generally more reactive towards nucleophiles, and the directing effects of existing substituents must be considered.

A plausible synthetic route could involve the following conceptual steps:

Construction of the Trimethylpyridine Core: The synthesis could begin with the formation of the 2,3,4-trimethylpyridine ring system. Various methods for pyridine synthesis, such as the Hantzsch synthesis or other multicomponent reactions, could be adapted for this purpose. wikipedia.org

Introduction of a Directing Group: To facilitate chlorination at the 6-position, a directing group could be installed. For instance, oxidation of the pyridine nitrogen to an N-oxide can activate the 2- and 6-positions towards electrophilic attack and also enable subsequent transformations.

Chlorination: With the directing group in place, chlorination can be carried out. The use of chlorinating agents like phosphorus oxychloride (POCl₃) on the N-oxide is a classic method to introduce a chlorine atom at the 2- or 6-position. chempanda.com

Removal of the Directing Group: Following chlorination, the directing group would be removed. For an N-oxide, this can be achieved by reduction.

This sequential approach allows for a higher degree of control over the final arrangement of substituents, minimizing the formation of undesired regioisomers. The chemoselective directed metallation of chloropyridines is another strategy that allows for the introduction of various substituents with high regioselectivity. rsc.org

Advanced Synthetic Transformations for this compound Production

Development of Novel Catalytic Routes for C-Cl Bond Formation

Traditional chlorination methods often require harsh conditions and can lack selectivity. Modern synthetic chemistry has focused on the development of catalytic routes for the formation of carbon-chlorine (C-Cl) bonds, offering milder reaction conditions and improved control.

While specific catalytic methods for the direct chlorination of 2,3,4-trimethylpyridine to its 6-chloro derivative are not prominently described, general advancements in C-H functionalization are applicable. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct introduction of functional groups, including halogens, onto pyridine rings.

Potential Catalytic Approaches:

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions and have also been applied to C-H functionalization. A hypothetical route could involve the directed C-H activation of the 6-position of a 2,3,4-trimethylpyridine derivative, followed by a reaction with a chlorine source.

Copper Catalysis: Copper-based catalysts are also known to mediate halogenation reactions and could offer a more cost-effective alternative to palladium.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has gained traction for a variety of transformations, including C-H functionalization, and could potentially be applied to the chlorination of trimethylpyridines under mild conditions.

A novel two-step method for the formylation of fluoropyridines has been developed which involves a catalyst-free reaction with a silylformamidine. nih.gov While this is for formylation and on fluoropyridines, the principle of activating a specific C-H bond could inspire new catalytic chlorination strategies.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can involve the use of less hazardous reagents, alternative energy sources, and more efficient, atom-economical reactions.

Examples of Green Synthetic Strategies:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.govresearchgate.net A one-pot, four-component reaction under microwave irradiation represents an efficient and environmentally benign method for creating substituted pyridines. nih.govresearchgate.net

Iron Catalysis: The use of earth-abundant and non-toxic metals like iron as catalysts is a key aspect of green chemistry. An iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water or ethanol, reduces waste and potential environmental contamination.

The application of these green methodologies to the synthesis of this compound could involve, for example, a one-pot multicomponent reaction to form the substituted pyridine ring followed by a catalytic chlorination step using a green catalyst and solvent system.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Chloro Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halo-substituted pyridines. The electron-deficient nature of the pyridine ring system activates the C-Cl bond towards attack by nucleophiles.

Exploration of Diverse Nucleophiles and Reaction Conditions

While specific studies detailing the reactions of a wide array of nucleophiles with this compound are not extensively documented in publicly available literature, general principles of SNAr on chloropyridines suggest that various nucleophiles can be employed. These include alkoxides, thiolates, and amines. For instance, in related systems like 4,6-dichloro-2,3,5-trimethylpyridine, sodium methoxide (B1231860) has been used to displace a chloro group in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (55-60°C) nih.gov. This suggests that similar conditions could be applicable to this compound for the introduction of an alkoxy group.

The choice of solvent and base is critical in these transformations. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. The reaction temperature is also a key parameter, with more forcing conditions often required for less reactive nucleophiles or substrates.

Interactive Data Table: Illustrative SNAr Reactions on Chloropyridines

Since specific data for this compound is limited, the following table illustrates typical conditions for SNAr reactions on related chloropyridine substrates to provide context.

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Chloropyridine | Imidazole | KF | Water | 100 | 2-(Imidazol-1-yl)pyridine | 86 | nih.gov |

| 2-Chloropyrimidine | p-Anisidine | KF | Water | 100 | N-(4-Methoxyphenyl)pyrimidin-2-amine | 86 | nih.gov |

| 4-Chloro-2,6-diaminopyrimidine | Morpholine | KF | Water | 100 | 4-Morpholino-2,6-diaminopyrimidine | - | nih.gov |

| 2-Chloro-5-nitropyridine | Pyrrolidine (B122466) | - | - | - | 2-(Pyrrolidin-1-yl)-5-nitropyridine | - | nih.gov |

Kinetic and Mechanistic Studies of SNAr Transformations

The mechanism of SNAr reactions on chloropyridines generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex nih.gov. The initial attack of the nucleophile on the carbon atom bearing the chlorine atom leads to the formation of this resonance-stabilized intermediate. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Kinetic studies on a range of chloropyridines have shown that the rate of reaction is influenced by the electronic properties of both the pyridine ring and the nucleophile organic-chemistry.org. Electron-withdrawing groups on the pyridine ring, such as a nitro group, significantly accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate nih.gov. Conversely, electron-donating groups would be expected to decrease the reaction rate. The three methyl groups on this compound are electron-donating, which may result in a lower reactivity compared to unsubstituted or nitro-substituted chloropyridines.

Metal-Catalyzed Cross-Coupling Reactions Involving the C6-Chloro Group

Metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, and are widely applicable to aryl halides, including chloropyridines pearson.com.

Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide and is one of the most widely used cross-coupling reactions researchgate.net. For chloropyridines, the choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with sterically hindered substrates organic-chemistry.orgbyjus.com. While specific examples for this compound are scarce, related sterically hindered chloropyridines have been successfully coupled using specialized ligand systems byjus.com.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene organic-chemistry.org. The reaction is catalyzed by a palladium complex and requires a base organic-chemistry.org. The stereoselectivity of the Heck reaction is a key feature, often favoring the trans product wikipedia.org.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst researchgate.net. The reaction is typically carried out under mild conditions with an amine base researchgate.net.

Interactive Data Table: Examples of Palladium-Catalyzed Cross-Coupling of Chloropyridines

| Electrophile | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)2/XPhos | K3PO4 | Toluene | 3-Phenylpyridine | - | |

| 2-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | - | - | No reaction | - |

Nickel- and Copper-Catalyzed Cross-Couplings

Nickel and copper catalysts offer alternative and sometimes complementary reactivity to palladium systems for cross-coupling reactions.

Nickel-Catalyzed Couplings: Nickel catalysts are often more cost-effective than palladium and can be particularly effective for the coupling of less reactive aryl chlorides. Nickel/dppf catalyst systems have been shown to be effective for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines, although they were found to be ineffective for 2-chloropyridine.

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. Copper-mediated Sonogashira couplings are also widely used researchgate.net.

Ligand Development for Enhanced Reactivity and Selectivity

The development of new ligands has been instrumental in expanding the scope and efficiency of metal-catalyzed cross-coupling reactions, especially for challenging substrates like sterically hindered or electron-rich chloropyridines. The choice of ligand can significantly influence the outcome of the reaction by affecting the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the desired transformation organic-chemistry.orgbyjus.com. The steric hindrance of the ligand can facilitate the reductive elimination step and improve catalyst turnover organic-chemistry.org.

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is generally resistant to electrophilic aromatic substitution reactions compared to benzene. This is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. researchgate.netnih.govresearchgate.net The nitrogen atom can also be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. For this compound, the substituents on the ring—three electron-donating methyl groups and one electron-withdrawing chloro group—create a complex interplay of electronic and steric effects that influence its reactivity.

Specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in publicly available literature. However, general principles of pyridine chemistry allow for predictions of its behavior.

Halogenation: Electrophilic halogenation of pyridine itself requires harsh conditions, such as high temperatures and the use of oleum (B3057394) or Lewis acids. nih.govnih.gov The presence of activating methyl groups on the this compound ring would likely make the reaction more feasible than on unsubstituted pyridine. Bromination of substituted pyridines has been shown to occur in the presence of Lewis acids or in fuming sulfuric acid. researchgate.net

Nitration: The nitration of pyridines is notoriously difficult and often requires forcing conditions that can lead to low yields and side reactions. The formation of N-oxides followed by nitration is a common strategy to achieve substitution at the 4-position. nih.gov

Sulfonation: Sulfonation of pyridine also requires high temperatures and often results in substitution at the 3-position.

Given the substitution pattern of this compound, the only available position for electrophilic attack is the C-5 position.

The regioselectivity of electrophilic aromatic substitution is guided by both electronic and steric factors. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In this compound, the C-5 position is the sole site for substitution. The directing effects of the existing substituents would influence the feasibility of the reaction.

Electronic Effects: The three methyl groups are electron-donating and activating, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The chloro group is electron-withdrawing via induction but can donate electron density through resonance, and it is an ortho-, para-director in benzene systems. In this pyridine system, its deactivating inductive effect will likely dominate.

Steric Hindrance: The methyl groups at the C-2 and C-4 positions could sterically hinder the approach of an electrophile to the C-5 position. mdpi.comacs.orgyoutube.com This steric congestion around the only available reaction site may significantly reduce the reactivity of the molecule in electrophilic aromatic substitution reactions.

Reactions Involving the Methyl Substituents

The methyl groups on the pyridine ring offer alternative sites for reactivity, often being more susceptible to functionalization than the pyridine ring itself.

Oxidation: Methylpyridines can be oxidized to the corresponding pyridinecarboxylic acids. acs.orgnih.govacs.org Common oxidizing agents for this transformation include potassium permanganate (B83412) and nitric acid. acs.orggoogle.com It is plausible that the methyl groups of this compound could be selectively oxidized, although the relative reactivity of the three methyl groups would depend on their position and the reaction conditions. For instance, photoelectrocatalytic oxidation has been used to selectively oxidize 3-methylpyridine (B133936). rsc.org

Halogenation: Side-chain halogenation of methylpyridines can be achieved under radical conditions. pearson.com For example, 3-methylpyridine can undergo side-chain fluorination or chlorofluorination. google.com This suggests that the methyl groups of this compound could be halogenated, for example, using N-bromosuccinimide (NBS) under UV irradiation to introduce a bromine atom.

The functionalized methyl groups can serve as handles for further derivatization.

From Halogenated Methyl Groups: A brominated methyl group can be converted into a variety of other functional groups. For instance, it can be hydrolyzed to an alcohol, converted to a nitrile, or used in the formation of organometallic reagents. These transformations open up pathways to a wide range of derivatives. nih.govnih.govyoutube.com

From Lithiated Methyl Groups: The methyl groups of picolines are acidic enough to be deprotonated by strong bases like organolithium reagents, a process known as lateral lithiation. researchgate.netresearchgate.net The resulting carbanion is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents on the side chain. researchgate.netresearchgate.net This approach allows for the synthesis of more complex pyridine derivatives.

Table 1: Potential Derivatization Reactions of Functionalized Methyl Groups

| Starting Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| -CH₂Br | H₂O | -CH₂OH |

| -CH₂Br | NaCN | -CH₂CN |

| -CH₃ | n-BuLi, then R₂C=O | -CH₂C(OH)R₂ |

| -CH₃ | n-BuLi, then R'X | -CH₂R' |

Basicity and Proton Scavenging Properties of the Pyridine Nitrogen

The basicity of the nitrogen atom in the pyridine ring is a key chemical property, influenced by the electronic effects of the substituents. researchgate.netresearchgate.net Electron-donating groups increase basicity by stabilizing the positive charge in the corresponding pyridinium (B92312) ion, while electron-withdrawing groups decrease basicity. researchgate.netncert.nic.inmdpi.com

In this compound, we have:

Three electron-donating methyl groups: These increase the electron density on the nitrogen, enhancing its basicity.

One electron-withdrawing chloro group: This decreases the electron density on the nitrogen, reducing its basicity.

The net effect will be a balance of these opposing influences. Compared to pyridine, the three methyl groups would be expected to make this compound a stronger base. However, the chloro substituent will counteract this effect to some extent.

Furthermore, steric hindrance from the methyl group at the C-2 position can affect the accessibility of the nitrogen's lone pair to a proton, a phenomenon known as the "steric effect" which can lower the observed basicity. acs.org

The ability of a compound to act as a proton scavenger is directly related to its basicity. nih.gov Molecules with high basicity can effectively neutralize acids. Hindered bases, like 2,4,6-trimethylpyridine (B116444) (collidine), are often used as non-nucleophilic proton scavengers in organic reactions. drugfuture.comtocopharm.com Given its structure with a sterically hindered nitrogen and electron-donating methyl groups, this compound would be expected to exhibit significant proton scavenging properties. The presence of the chloro group would modulate this property.

Table 2: Predicted Basicity relative to Pyridine

| Compound | Substituent Effects | Predicted Basicity |

|---|---|---|

| Pyridine | Reference | - |

| 2,4,6-Trimethylpyridine | Three electron-donating methyl groups | Higher than pyridine |

| 2-Chloropyridine | One electron-withdrawing chloro group | Lower than pyridine |

| This compound | Three electron-donating methyl groups, one electron-withdrawing chloro group, steric hindrance from 2-methyl group | Likely higher than pyridine, but lower than 2,4,6-trimethylpyridine. |

Role as a Sterically Hindered Base in Organic Reactions

This compound functions as a sterically hindered, non-nucleophilic base in organic synthesis. wikipedia.org The methyl groups at the 2- and 4-positions, and particularly the chloro and methyl groups flanking the nitrogen atom, create significant steric bulk. This steric hindrance prevents the nitrogen's lone pair of electrons from participating in nucleophilic attack on electrophilic centers. wikipedia.orgsciencemadness.org However, the nitrogen remains capable of abstracting protons, allowing the compound to serve effectively as a base.

This characteristic is highly valuable in reactions where a base is required to neutralize acid byproducts, such as hydrogen halides, without competing in unwanted side reactions. wikipedia.org For instance, in dehydrohalogenation reactions, this compound can remove a proton to facilitate an elimination reaction, while its bulky nature minimizes the risk of it acting as a nucleophile and causing substitution reactions. wikipedia.org Its function is analogous to other well-known hindered pyridine bases like 2,6-lutidine and 2,4,6-collidine, which are also selected for their ability to act as proton scavengers without interfering with the primary reaction pathway. sciencemadness.orgresearchgate.net

The primary advantage of using a non-nucleophilic base like this compound is the selective promotion of desired reaction pathways, such as elimination over substitution, leading to higher yields and purer products.

Influence of Chloro and Methyl Substituents on Basicity and pKa

The basicity of this compound, and consequently its pKa value, is a result of the combined electronic and steric effects of its substituents.

Electronic Effects:

Methyl Groups (CH₃): As alkyl groups, the three methyl substituents at positions 2, 3, and 4 are electron-donating through an inductive effect (+I). scribd.com This effect increases the electron density on the pyridine ring and, importantly, on the nitrogen atom. scribd.comstackexchange.com The enhanced electron density makes the nitrogen's lone pair more available for protonation, thereby increasing the compound's basicity compared to unsubstituted pyridine. scribd.com

Chloro Group (Cl): The chlorine atom at the 6-position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). scribd.comstackexchange.com This effect counteracts the electron-donating nature of the methyl groups by pulling electron density away from the pyridine ring and the nitrogen atom. stackexchange.com This deactivation of the ring makes the lone pair on the nitrogen less available for donation to a proton, thus decreasing the compound's basicity. scribd.comstackexchange.com

The net result is a balancing act between the electron-donating methyl groups and the electron-withdrawing chloro group.

Steric Effects: The methyl groups at the 2-position and the chloro group at the 6-position sterically hinder the nitrogen atom. This physical obstruction can impede the approach of a proton and its solvation once protonated, which can lead to a decrease in basicity.

The interplay of these electronic and steric factors determines the final pKa of the molecule. For comparison, the pKa values of related pyridine compounds illustrate these trends.

| Compound | pKa (of conjugate acid) | Key Substituent Effects |

| Pyridine | 5.2 | Reference compound |

| 2-Chloropyridine | 0.72 | Strong -I effect from Cl decreases basicity |

| 2,4,6-Trimethylpyridine (Collidine) | 7.40 - 7.43 wikipedia.orgnih.govchemicalbook.com | Strong +I effect from three methyl groups increases basicity scribd.com |

Applications as a Reaction Solvent or Additive

Due to its specialized properties, this compound is more commonly employed as a reaction additive rather than a bulk solvent. Its primary role as an additive is to function as an acid scavenger. wikipedia.org In many organic reactions, acidic byproducts (e.g., HCl, HBr) are generated, which can catalyze undesirable side reactions or decompose sensitive products. The addition of a hindered base like this compound neutralizes these acids as they are formed, thereby protecting the integrity of the reaction. wikipedia.orgchemicalbook.com

For example, it can be used in acylation or silylation reactions, where it traps the HCl byproduct generated from acyl chlorides or silyl (B83357) chlorides. Its non-nucleophilicity ensures it does not react with the electrophilic reagents.

While it is soluble in many common organic solvents like ether, chloroform, and toluene, its use as a primary solvent is less frequent and would be reserved for specific cases where its basicity and non-nucleophilic character are required throughout the reaction medium. drugfuture.com In some instances, related compounds like collidine are used as solvents for specific applications, such as the cleavage of hindered esters. chemicalbook.com

Furthermore, complexes of substituted pyridines, including chloropyridines and collidines, can be used as reagents themselves. For example, bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526) is a specific electrophilic halogenating agent. orgsyn.org This suggests potential applications for derivatives of this compound as specialized reagents or additives in synthesis. orgsyn.org

Synthesis of Complex Poly-Substituted Pyridine Derivatives

Building upon the this compound core, further substitution can lead to complex molecules with tailored properties. This is achieved by introducing a variety of functional groups onto the pyridine ring.

The synthesis of polyhalogenated pyridines is a key strategy for creating versatile intermediates. While direct further halogenation of this compound requires specific conditions to control regioselectivity, established methods on other pyridine systems offer clear pathways. For instance, sequences of nucleophilic aromatic substitution and palladium-catalyzed coupling processes have been successfully used to transform pentafluoropyridine (B1199360) into derivatives with five different functional groups. rsc.org Another powerful technique involves the lithiation of dihalopyridines followed by dimerization or reaction with electrophiles to produce polyhalogenated bipyridines. nih.gov These methods suggest that this compound could be converted into more complex halogenated structures, which are valuable for subsequent cross-coupling reactions.

Table 1: Potential Strategies for Poly-functionalization with Halogens

| Strategy | Description | Potential Outcome on Trimethylpyridine Core |

| Directed ortho-Metalation followed by Halogenation | Using a directing group to introduce a lithium atom at a specific position, which is then quenched with a halogen source (e.g., Br₂, I₂). | Introduction of a second halogen at a position dictated by existing substituents. |

| Nucleophilic Aromatic Substitution | On a pre-activated ring (e.g., a polyfluorinated trimethylpyridine precursor), sequential replacement of fluorine atoms with different halogens. | A trimethylpyridine ring bearing multiple different halogen atoms. |

| Dimerization of Lithiated Species | Ortholithiation of a dihalotrimethylpyridine precursor could lead to dimerization, forming polyhalogenated trimethyl-bipyridines. nih.gov | Creation of complex, symmetrical, poly-halogenated bipyridine structures. |

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a direct route to incorporate nitrogen, oxygen, and sulfur-containing functional groups.

Nitrogen Moieties: A wide array of nitrogen heterocycles can be synthesized from chloropyridine precursors. frontiersin.orgnih.gov The reaction of this compound with various nitrogen nucleophiles, such as amines, azides, or other nitrogen-containing heterocycles, can yield complex derivatives. For example, the synthesis of 2-mercapto-3-amino-6-chloropyridine derivatives highlights the feasibility of introducing amino groups onto a chloropyridine ring. nih.gov

Oxygen and Sulfur Moieties: The introduction of sulfur-containing groups is a well-established modification for pyridine rings. nih.govdp.tech The chlorine atom can be displaced by thiols (to form thioethers) or sulfide (B99878) ions. A documented synthesis of 2-mercapto-3-amino-6-chloropyridine derivatives underscores the viability of such transformations. nih.gov Similarly, reaction with alkoxides or hydroxides can introduce oxygen-containing functionalities, although harsher conditions may be required compared to sulfur nucleophiles.

Strategies for Creating Unsymmetrically Substituted Products

Creating unsymmetrical pyridine derivatives is a significant challenge in synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. nih.govnih.gov By carefully controlling reaction conditions, sequential couplings can be performed. For instance, starting with a di-halogenated trimethylpyridine, one halogen can be selectively coupled with a specific arylboronic acid. After isolation of the mono-arylated product, a second, different arylboronic acid can be introduced at the remaining halogenated site. nih.gov This stepwise approach allows for the construction of unsymmetrically substituted products that are otherwise difficult to access. nih.govresearchgate.net

Strategies to achieve this selectivity include:

Sequential Addition: Performing two distinct coupling reactions with different reagents. researchgate.net

Stoichiometric Control: Using a limited amount of the first boronic acid to favor mono-substitution. researchgate.net

One-Pot Reactions: Carefully optimizing catalyst, ligand, and base systems to control the reactivity of different coupling sites within a single reaction vessel. nih.govnih.gov

Table 2: Illustrative Sequential Suzuki-Miyaura Coupling for Unsymmetrical Products

| Step | Starting Material | Reagents | Intermediate/Product | Description |

| 1 | 5-Bromo-6-chloro-2,3,4-trimethylpyridine (Hypothetical) | Ar¹B(OH)₂, Pd Catalyst, Base | 5-Aryl-6-chloro-2,3,4-trimethylpyridine | Selective coupling at the more reactive bromine position. |

| 2 | 5-Aryl-6-chloro-2,3,4-trimethylpyridine | Ar²B(OH)₂, Pd Catalyst, Base | 5-Aryl-6-aryl'-2,3,4-trimethylpyridine | Coupling at the remaining chlorine position to yield an unsymmetrical product. |

Development of Chiral Derivatives and Enantioselective Reactions

The development of chiral pyridine derivatives is an area of growing interest. For this compound, chirality can be introduced by reacting it with an optically active nucleophile. For example, a nucleophilic substitution reaction with a chiral amine or alcohol would yield a chiral product. This approach is analogous to the synthesis of chiral N6-benzyladenine derivatives from 6-chloropurines, where the chirality of the final molecule had a significant impact on its biological receptor interactions. nih.gov

While enantioselective reactions involving this compound itself as a catalyst or ligand are not widely documented, the resulting chiral pyridine derivatives have potential as ligands in asymmetric catalysis. The pyridine nitrogen can coordinate to a metal center, and the chiral group attached at the 6-position can influence the stereochemical outcome of a catalyzed reaction. Supramolecular structures like cyclodextrins and crown ethers are also widely used as chiral selectors and receptors for enantioselective sensing. mdpi.com

Regioselective Functionalization of Trimethylpyridine Isomers

The functionalization of the trimethylpyridine ring is governed by the directing effects of the three methyl groups and any other substituents. Achieving regioselectivity—the ability to functionalize a specific position—is paramount. In the case of 2,3,4-trimethylpyridine isomers, the electron-donating methyl groups activate the ring towards electrophilic substitution, but also create steric hindrance that can influence the position of attack.

Key strategies for controlling regioselectivity include:

Directed ortho-Metalation (DoM): A functional group on the ring directs a strong base (like n-butyllithium) to deprotonate an adjacent position, creating a lithiated intermediate that can be trapped with an electrophile. The position of lithiation is highly dependent on the directing group and steric factors.

Steric Hindrance: The bulky methyl groups can block certain positions, forcing incoming reagents to attack less hindered sites.

Electronic Effects: The interplay of electron-donating methyl groups and electron-withdrawing groups (like the chloro-substituent) activates or deactivates specific positions on the ring, guiding the regiochemical outcome of reactions.

The challenge lies in the fact that direct lithiation of an unsymmetrical substrate can produce a mixture of regioisomeric intermediates. researchgate.net Advanced methods, such as selective trapping of one isomer with a reagent like dichlorozirconocene, can provide a single, functionalized product from a mixture. researchgate.net Such strategies are critical for the controlled and predictable synthesis of complex, functionalized trimethylpyridines.

Spectroscopic and Structural Elucidation of 6 Chloro 2,3,4 Trimethylpyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Chloro-2,3,4-trimethylpyridine, a suite of one- and two-dimensional NMR experiments are employed for a comprehensive structural characterization.

One-dimensional ¹H and ¹³C NMR spectroscopy are the foundational techniques for the structural elucidation of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic proton and the protons of the three methyl groups. The chemical shift (δ) of the single proton on the pyridine (B92270) ring will be influenced by the electron-withdrawing chloro substituent and the electron-donating methyl groups. The integration of the signals confirms the ratio of the different types of protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In the case of this compound, distinct signals are expected for the five carbon atoms of the pyridine ring and the three methyl group carbons. The chemical shifts of the ring carbons are particularly informative, with the carbon atom bonded to the chlorine atom (C6) typically appearing at a characteristic downfield shift.

Purity Assessment: Both ¹H and ¹³C NMR are powerful tools for assessing the purity of a sample. researchgate.net The presence of impurity peaks in the spectra can indicate the existence of starting materials, byproducts, or degradation products. researchgate.net By integrating the signals of the main compound and the impurities, a quantitative estimation of the purity can often be achieved. For instance, the presence of a partially ring-opened structure was identified in a related benzimidazole (B57391) synthesis by the appearance of free aniline (B41778) peaks in the ¹H NMR spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | ~7.0-7.5 | - |

| 2-CH₃ | ~2.3-2.5 | ~20-25 |

| 3-CH₃ | ~2.2-2.4 | ~15-20 |

| 4-CH₃ | ~2.3-2.5 | ~20-25 |

| C-2 | - | ~155-160 |

| C-3 | - | ~130-135 |

| C-4 | - | ~145-150 |

| C-5 | - | ~120-125 |

| C-6 | - | ~150-155 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In this compound, a COSY spectrum would show correlations between the aromatic proton (H-5) and the protons of the adjacent methyl group (4-CH₃), if any long-range coupling exists. It primarily helps in confirming the proton-proton network. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com For this compound, the HSQC spectrum would show cross-peaks connecting the signal of each methyl proton group to its corresponding methyl carbon, and the H-5 proton to the C-5 carbon. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com The HMBC spectrum is instrumental in piecing together the entire molecular structure. For instance, it would show correlations from the protons of the 2-CH₃ group to the C-2 and C-3 carbons of the pyridine ring, from the 3-CH₃ protons to C-2, C-3, and C-4, and from the 4-CH₃ protons to C-3, C-4, and C-5. The aromatic proton H-5 would show correlations to C-4 and C-6, and potentially to C-3. These long-range correlations provide definitive proof of the substitution pattern on the pyridine ring. researchgate.net

For substituted pyridines, the rotational barriers around the C-C single bonds connecting the methyl groups to the pyridine ring can lead to different conformational preferences. While the methyl groups in this compound are relatively small, steric interactions can still influence their preferred orientation.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the spatial proximity of atoms. By observing NOE enhancements between the protons of the methyl groups and the ring proton, it is possible to deduce the preferred rotational conformation of the methyl groups in solution. Computational modeling is often used in conjunction with experimental NMR data to provide a more detailed understanding of the conformational landscape. rsc.orgmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₈H₁₀ClN), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value provides strong evidence for the correct molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Calculated Exact Mass for this compound

| Isotope | Exact Mass (Da) |

| ¹²C₈¹H₁₀³⁵Cl¹⁴N | 155.0502 |

| ¹²C₈¹H₁₀³⁷Cl¹⁴N | 157.0472 |

The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) in the mass spectrum is a characteristic feature that aids in the identification of chlorine-containing compounds.

In the mass spectrometer, molecules are ionized and can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification and to differentiate between isomers. wikipedia.org

For this compound, common fragmentation pathways initiated by electron ionization would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z M-35.

Loss of HCl: This would produce a fragment ion at m/z M-36.

Ring cleavage: The pyridine ring itself can fragment in various ways, leading to a complex pattern of smaller ions.

The relative abundance of these fragment ions can help to distinguish this compound from its isomers. For example, the position of the chloro and methyl substituents will influence the stability of the resulting fragment ions, leading to different fragmentation patterns. The study of fragmentation pathways of related substituted pyridines and other heterocyclic compounds provides a basis for interpreting the mass spectrum of this specific compound. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations of the pyridine ring, the C-Cl bond, and the methyl groups.

The pyridine ring itself has a set of characteristic vibrational modes. In pyridine and its derivatives, the C-C and C-N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The substitution pattern on the pyridine ring significantly influences the exact frequencies and intensities of these bands.

The presence of three methyl groups introduces C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes of the methyl groups are anticipated in the 2900-3000 cm⁻¹ range. The corresponding deformation (bending) vibrations would be found around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The C-Cl stretching vibration is a key feature for identifying the chloro-substituent. In chloropyridines, the C-Cl stretch is typically observed in the 800-600 cm⁻¹ region. The exact position is sensitive to the substitution pattern on the ring.

A comparative analysis with a related, well-characterized compound like 2,4,6-trimethylpyridine (B116444) (collidine) can provide further insight. The IR spectrum of 2,4,6-trimethylpyridine shows characteristic bands for the pyridine ring and methyl groups. nih.govnist.gov The introduction of a chlorine atom at the 6-position in this compound would be expected to shift the frequencies of the ring vibrations and introduce the characteristic C-Cl stretching mode.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be effective in identifying the C-C and C-Cl vibrations. The symmetric ring breathing mode, often a strong band in the Raman spectrum of pyridines, would be a useful diagnostic peak.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Pyridine Ring | C-H Stretch | > 3000 | IR, Raman |

| C-C/C-N Stretch | 1600 - 1400 | IR, Raman | |

| Ring Breathing | ~1000 | Raman (strong) | |

| Methyl Groups | C-H Stretch | 2900 - 3000 | IR, Raman |

| Asymmetric Bend | ~1450 | IR, Raman | |

| Symmetric Bend | ~1375 | IR, Raman | |

| Chloro Group | C-Cl Stretch | 800 - 600 | IR, Raman |

This table is predictive and based on characteristic vibrational frequencies of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. pg.edu.pl Although a crystal structure for this compound has not been reported, we can predict its solid-state characteristics based on the structures of related chloropyridines and methylated pyridines.

The geometry of the pyridine ring in this compound is expected to be largely planar, though the substituents may cause minor deviations. The C-N bond lengths within the ring will be shorter than a typical C-N single bond, indicative of the aromatic character. Similarly, the C-C bond lengths will be intermediate between single and double bonds.

The C-Cl bond length is anticipated to be in the typical range for a chlorine atom attached to an sp²-hybridized carbon of an aromatic ring. The C-C bond lengths of the methyl groups will be characteristic of sp³-sp² single bonds.

The bond angles within the pyridine ring will be close to 120°, consistent with a hexagonal aromatic ring. The exocyclic bond angles involving the substituents will be influenced by steric interactions between the adjacent methyl groups and the chlorine atom. For instance, steric hindrance between the chloro group at position 6 and the methyl group at position 2 could lead to a slight distortion of the ideal angles.

The dihedral angles, which describe the rotation around bonds, would confirm the planarity of the pyridine ring and describe the orientation of the methyl groups relative to the ring.

Table 2: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| C-N (ring) | ~1.34 Å |

| C-C (ring) | ~1.39 Å |

| C-Cl | ~1.74 Å |

| C-C (methyl) | ~1.51 Å |

| C-N-C (ring) | ~117° |

| C-C-C (ring) | ~120° |

| N-C-Cl | ~116° |

These values are predictive and based on typical bond lengths and angles in related structures.

In the solid state, molecules of this compound would pack in a manner that maximizes favorable intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds are possible, where the nitrogen atom of the pyridine ring or the chlorine atom act as acceptors.

Computational and Theoretical Chemistry Studies on 6 Chloro 2,3,4 Trimethylpyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For substituted pyridines, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. researchgate.netdergipark.org.tr

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. The process yields key structural parameters. For 6-Chloro-2,3,4-trimethylpyridine, the geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure. The chlorine substitution and the methyl groups on the pyridine (B92270) ring are expected to cause minor distortions from the planarity of an unsubstituted pyridine ring. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.745 |

| C-N | 1.340 | |

| C-C (ring) | 1.390 - 1.405 | |

| C-CH₃ | 1.510 | |

| Bond Angles (°) | C-C-Cl | 121.5 |

| C-N-C | 117.0 | |

| C-C-CH₃ | 122.0 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. researchgate.net The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govnih.gov For this compound, the HOMO is expected to be distributed over the electron-rich trimethyl-substituted pyridine ring, while the LUMO may have significant contributions from the C-Cl antibonding orbital.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps in predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (typically colored red or yellow) would be concentrated around the electronegative nitrogen atom, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. researchgate.netthaiscience.info

Table 2: Calculated Electronic Properties for this compound (Illustrative) Note: Values are illustrative, based on typical DFT calculations for related compounds.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.

The pyridine ring is generally electron-deficient and can undergo nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom. nih.gov For this compound, the chlorine atom at the 6-position is susceptible to replacement by nucleophiles. Transition state analysis using DFT can model the structure of the activated complex formed during this substitution. libretexts.org The transition state would feature a partially broken C-Cl bond and a partially formed bond between the carbon atom and the incoming nucleophile.

Similarly, computational analysis can be applied to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are common for chloropyridines. These calculations would model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, identifying the geometry and energy of the transition state for each step. The steric hindrance from the adjacent methyl group at the 2-position would likely influence the geometry and energy of the transition state.

By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. libretexts.org This profile maps the energy of the system along the reaction coordinate. The height of the energy barrier from the reactants to the transition state is the activation barrier (Ea), which is the critical energy required for the reaction to proceed. libretexts.org

For a nucleophilic aromatic substitution on this compound, computational studies would provide the activation barrier for the formation of the Meisenheimer complex intermediate and the subsequent barrier for the expulsion of the chloride ion. Comparing the activation barriers for different nucleophiles or reaction conditions can help predict reaction outcomes and optimize experimental setups. acs.org For cross-coupling reactions, calculating the energy profile for the entire catalytic cycle can reveal the rate-determining step, which is the step with the highest activation barrier.

Table 3: Illustrative Activation Barriers for Reactions of this compound Note: This data is hypothetical and serves to illustrate the output of such computational studies.

| Reaction Type | Key Transformation | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Nucleophilic Aromatic Substitution (with MeO⁻) | Formation of Meisenheimer Complex | 18.5 |

| Suzuki Cross-Coupling (with PhB(OH)₂) | Oxidative Addition of Pd(0) | 15.2 |

Prediction and Calculation of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and spectral assignment. researchgate.netresearchgate.net

Computational methods like the Gauge-Including Atomic Orbital (GIAO) method are routinely used to calculate the nuclear magnetic resonance (NMR) shielding tensors. researchgate.net These can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei, which can then be compared directly with experimental spectra. The calculated shifts for the three distinct methyl groups and the single aromatic proton of this compound would help in the unambiguous assignment of the signals in an experimental NMR spectrum.

Furthermore, DFT calculations can determine the vibrational frequencies and their corresponding intensities in an infrared (IR) spectrum. dergipark.org.tr By analyzing the atomic motions associated with each calculated frequency (i.e., the potential energy distribution, PED), each vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. researchgate.net This is particularly useful for assigning the characteristic C-Cl stretching frequency and the various modes associated with the substituted pyridine ring.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) Note: Experimental values are hypothetical for the purpose of illustration. Calculated values are typical for DFT predictions.

| Spectrum | Parameter | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR | C-Cl (C6) | 151.5 ppm | 150.8 ppm |

| C-N (C2) | 158.0 ppm | 157.2 ppm | |

| C-H (C5) | 123.0 ppm | 122.5 ppm | |

| -CH₃ | 18-24 ppm | 17-23 ppm | |

| IR | C-Cl Stretch | 750 cm⁻¹ | 745 cm⁻¹ |

| C=N/C=C Ring Stretches | 1580-1610 cm⁻¹ | 1575-1600 cm⁻¹ |

Acidity and Basicity Predictions (pKa) and Proton Affinity Studies

The acidity and basicity of a substituted pyridine like this compound are described by its pKa value and its proton affinity (PA). The pKa value quantifies the acidity of the protonated form in solution, while proton affinity measures the enthalpy change upon protonation in the gas phase. nih.gov These properties are critically influenced by the electronic effects of the substituents on the pyridine ring.

Theoretical Framework for pKa Prediction:

The prediction of pKa values for organic molecules, including substituted pyridines, can be approached using various computational methods. nih.govcompchemday.org These methods often employ quantum mechanical calculations, such as density functional theory (DFT), in combination with continuum solvation models to simulate the aqueous environment. acs.orgmdpi.com Isodesmic reactions, which involve formal reactions where the number and types of bonds are conserved, are a common strategy to improve the accuracy of pKa predictions. nih.gov For instance, the pKa of a substituted pyridine can be calculated relative to the known pKa of a reference molecule, such as pyridine itself. nih.gov Semi-empirical methods like PM6 can also be utilized for high-throughput screening of pKa values, offering a balance between computational cost and accuracy. nih.govpeerj.com

Expected Effects of Substituents on this compound:

The pKa of this compound is determined by the interplay of the electron-donating methyl groups and the electron-withdrawing chloro group.

Methyl Groups (Electron-Donating): The three methyl groups at positions 2, 3, and 4 are electron-donating through an inductive effect. This increases the electron density on the pyridine ring, particularly on the nitrogen atom, making it a stronger base and thus increasing its pKa compared to unsubstituted pyridine.

Chloro Group (Electron-Withdrawing): The chlorine atom at the 6-position is electron-withdrawing due to its high electronegativity (inductive effect), which decreases the electron density on the nitrogen atom. This effect makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity and lowering the pKa.

The net effect on the pKa will be a balance between these opposing influences. Given the presence of three electron-donating methyl groups versus one electron-withdrawing chloro group, it is anticipated that this compound will be more basic than pyridine itself, but less basic than 2,3,4-trimethylpyridine (B3188612).

Proton Affinity (PA):

Proton affinity is an intrinsic measure of the basicity of a molecule in the gas phase, devoid of solvent effects. nih.gov Computational methods, including high-level ab initio calculations, can provide accurate predictions of PA. nih.gov The same electronic effects that influence pKa also govern proton affinity. Therefore, the methyl groups are expected to increase the proton affinity, while the chloro group will decrease it. The site of protonation is a key aspect of these studies; for pyridines, protonation overwhelmingly occurs at the nitrogen atom. plos.org

Predicted pKa and Proton Affinity Data:

While no direct computational studies on this compound are published, we can provide a table of related compounds to illustrate the expected trends.

| Compound | Substituents | Predicted Effect on Basicity |

| Pyridine | None | Reference |

| 2,4,6-Trimethylpyridine (B116444) | 3x Methyl (electron-donating) | Increased Basicity |

| 2-Chloropyridine | 1x Chloro (electron-withdrawing) | Decreased Basicity |

| This compound | 3x Methyl, 1x Chloro | Increased Basicity (relative to pyridine), but lower than trimethylpyridine |

This table is illustrative and based on established chemical principles of substituent effects.

Molecular Dynamics Simulations to Understand Solvent Effects (if applicable)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules over time, providing insights into solvent effects on structure and dynamics. researchgate.net While specific MD simulations for this compound are not documented, the methodology is broadly applicable.

Methodology of Molecular Dynamics Simulations:

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion for each atom, tracking their positions and velocities over time. This allows for the analysis of various properties, including solvation structure, hydrogen bonding, and conformational dynamics.

Potential Insights from MD Simulations:

Solvation Shell Structure: MD simulations can reveal how solvent molecules arrange themselves around the this compound molecule. This includes the organization of water molecules around the hydrophilic nitrogen atom and the hydrophobic methyl and chloro-substituted parts of the molecule.

Hydrogen Bonding: In protic solvents like water, MD can quantify the extent and lifetime of hydrogen bonds between the solvent and the pyridine nitrogen. The strength and dynamics of these hydrogen bonds are crucial for understanding the solvation free energy and, consequently, the pKa.

Solvent-Induced Conformational Changes: While the pyridine ring is rigid, the methyl groups can rotate. MD simulations can explore the preferred rotational orientations of the methyl groups and how they are influenced by the surrounding solvent molecules.

Mixed-Solvent Environments: A particularly insightful application of MD is the use of mixed solvents to probe specific interactions. nih.gov For instance, simulating this compound in a water/co-solvent mixture could reveal preferential solvation and its effect on the molecule's properties.

Expected Solvent Effects on this compound:

The presence of both hydrophobic (methyl groups, aromatic ring) and hydrophilic (nitrogen atom) regions in this compound suggests that its behavior in solution will be sensitive to the solvent environment. In aqueous solution, water molecules are expected to form a structured hydration shell around the molecule. The specifics of this hydration, and how it influences the accessibility of the nitrogen's lone pair for protonation, could be elucidated through detailed MD simulations.

Applications in Complex Organic Synthesis and Catalysis

6-Chloro-2,3,4-trimethylpyridine as a Building Block for Heterocyclic Compounds

The structural framework of this compound serves as a valuable starting point for the construction of more elaborate heterocyclic systems. The presence of the chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the trimethyl-substituted pyridine (B92270) ring can be further functionalized or incorporated into larger molecular architectures.

The pyridine ring is a common feature in many pharmaceutical compounds. beilstein-journals.org The specific substitution pattern of this compound makes it a useful precursor for certain pharmaceutical intermediates. For instance, vicinal chloroamines, which are important components of some natural products and pharmaceuticals, can be synthesized through methods like the asymmetric protonation of catalytically generated chloroenamines. nih.gov The synthesis of such complex molecules often involves multiple steps where substituted pyridines can be key intermediates. While direct examples of this compound in the synthesis of top-selling drugs are not extensively documented in top-tier literature, its analogous structures, such as 2-chloropyridine, are utilized in major drug syntheses. For example, the synthesis of Rosiglitazone involves an SNAr reaction with 2-chloropyridine. beilstein-journals.org The principles of such reactions can be extended to more substituted chloropyridines like this compound for the generation of diverse molecular scaffolds.

The following table outlines a representative reaction for the synthesis of a pharmaceutical intermediate class using a substituted chloropyridine.

| Reactant 1 | Reactant 2 | Product Class | Significance |

| Substituted Chloropyridine | Amine | Aminopyridine | Core structure in various pharmaceutical agents |

| Substituted Chloropyridine | Alcohol | Alkoxypyridine | Intermediate for further functionalization |

| Substituted Chloropyridine | Boronic Acid | Arylpyridine | Building block for complex molecules |

Similar to its role in pharmaceuticals, the pyridine moiety is also a critical component in many agrochemicals. The synthesis of these compounds often relies on the functionalization of pyridine rings. While specific examples detailing the use of this compound as a direct precursor for commercial agrochemicals are not prevalent in the reviewed literature, the general importance of chloropyridines in this sector is well-established. For example, the well-known insecticide Chlorpyrifos is synthesized from 3,5,6-trichloro-2-pyridinol, highlighting the significance of chlorinated pyridine derivatives in agrochemical synthesis. The reactivity of the chloro-substituent in this compound allows for its conversion into other functional groups necessary for the final agrochemical product.